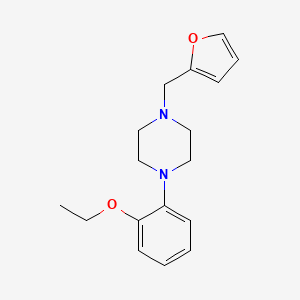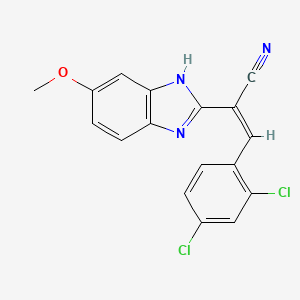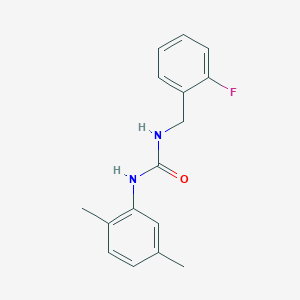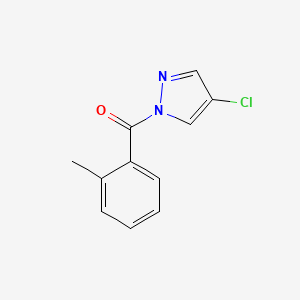
2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione 5-thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione 5-thiosemicarbazone, also known as BTTSC, is a chemical compound that has been studied for its potential applications in scientific research. BTTSC is a thiosemicarbazone derivative that has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione 5-thiosemicarbazone involves its ability to chelate metal ions such as iron and copper. This leads to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells. In neurodegenerative diseases, this compound reduces oxidative stress and inflammation by scavenging ROS and inhibiting the expression of pro-inflammatory cytokines. In infectious diseases, this compound inhibits the replication of viruses and bacteria by disrupting their DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and downregulating anti-apoptotic proteins such as Bcl-2. In neurodegenerative diseases, this compound reduces oxidative stress and inflammation by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In infectious diseases, this compound inhibits the replication of viruses and bacteria by disrupting their DNA synthesis.
Advantages and Limitations for Lab Experiments
2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione 5-thiosemicarbazone has several advantages for lab experiments such as its low toxicity and high solubility in water. However, this compound also has some limitations such as its instability in acidic conditions and its potential to chelate essential metal ions in cells.
Future Directions
There are several future directions for research on 2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione 5-thiosemicarbazone. One area of research could be the development of this compound derivatives with improved stability and specificity for metal ions. Another area of research could be the investigation of the potential of this compound as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and infectious diseases. Additionally, the mechanism of action of this compound could be further elucidated to better understand its biochemical and physiological effects.
Conclusion:
In conclusion, this compound is a thiosemicarbazone derivative that has been studied for its potential applications in scientific research. This compound has been shown to have anti-tumor, neuroprotective, and anti-infective effects. The mechanism of action of this compound involves its ability to chelate metal ions and generate ROS. While this compound has several advantages for lab experiments, it also has some limitations. There are several future directions for research on this compound, including the development of this compound derivatives and investigation of its therapeutic potential.
Synthesis Methods
The synthesis of 2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione 5-thiosemicarbazone involves the reaction of 2-butyl-1,3-diaminopropane with 1,3,5-triketone in the presence of thiosemicarbazide. The resulting product is this compound, which can be purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione 5-thiosemicarbazone has been studied for its potential applications in various scientific research fields such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to have anti-tumor activity by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, this compound has been shown to have antiviral and antibacterial activity.
properties
IUPAC Name |
[(Z)-(2-butyl-1,3-dioxo-4,6,7,7a-tetrahydro-3aH-isoindol-5-ylidene)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-2-3-6-17-11(18)9-5-4-8(15-16-13(14)20)7-10(9)12(17)19/h9-10H,2-7H2,1H3,(H3,14,16,20)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEKKASEEQTQKD-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2CCC(=NNC(=S)N)CC2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)C2CC/C(=N/NC(=S)N)/CC2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5465849.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-ethoxy-2-furyl)acrylonitrile](/img/structure/B5465856.png)


![3-({[4-(1-piperidinylmethyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5465878.png)

![4-ethoxy-N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5465903.png)
![4-{4-[4-(carboxymethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5465918.png)
![4,6-dimethyl-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)nicotinonitrile](/img/structure/B5465925.png)
![3,7-dimethyl-11-[2-(pyridin-2-ylthio)propanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5465930.png)

![methyl 4-[2-amino-3-cyano-6-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyridin-4-yl]-1H-pyrazole-3-carboxylate](/img/structure/B5465945.png)
![2-(2-methylphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5465950.png)
![ethyl 5-(4-chlorophenyl)-2-(3,5-dibromo-4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5465956.png)